1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound belongs to the pyrrolo[3,4-d][1,2,3]triazole-dione family, characterized by a fused bicyclic core containing both pyrrole and triazole rings. The structure features a 4-bromo-3-methylphenyl group at position 1 and a 4-fluorophenyl substituent at position 5 (Figure 1). The bromine atom enhances molecular weight and polarizability, while the methyl group contributes to lipophilicity.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrFN4O2/c1-9-8-12(6-7-13(9)18)23-15-14(20-21-23)16(24)22(17(15)25)11-4-2-10(19)3-5-11/h2-8,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDGNJMSYRLJCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then subjected to cyclization and functional group modifications to yield the final product. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the compound. Industrial production methods may involve scaling up these reactions using continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, acids, and bases.
Scientific Research Applications
Recent studies have demonstrated that this compound exhibits significant biological activities:
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A summary of its effectiveness is presented in the table below:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Candida albicans | 12 µg/mL |
This indicates that the compound is particularly effective against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent .
Study 1: Efficacy Against Resistant Strains
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation by up to 50%, which is critical in treating chronic infections associated with MRSA.
Study 2: Antifungal Properties
Another investigation focused on the antifungal properties against various fungal pathogens. The results showed effectiveness against Candida albicans with an MIC comparable to established antifungal agents like fluconazole. This suggests that it may serve as a promising candidate for antifungal therapy .
Applications in Drug Development
The unique structure of 1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione makes it a valuable candidate for drug development. Its properties can be optimized through structural modifications to enhance efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methylphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Core Structure
Key analogs differ in substituents on the phenyl rings or the central scaffold, impacting physicochemical and biological properties:
Key Observations :
- Halogen Substitution : Bromine (target compound) vs. chlorine () affects intermolecular interactions. Bromine’s larger atomic radius may enhance van der Waals forces in binding pockets compared to chlorine .
- Fluorine Positioning : The 4-fluorophenyl group in the target compound contrasts with 3,4-difluorophenyl (), where additional fluorine atoms increase electronegativity and metabolic stability .
- Core Modifications : The oxadiazole-containing analog () introduces a heterocyclic spacer, altering conformational flexibility compared to the fused pyrrolo-triazole system .
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrrolo-triazole core. Its molecular formula is , and it has a molecular weight of approximately 373.2 g/mol. The presence of bromine and fluorine substituents suggests potential interactions with biological targets due to their electronegative nature.
Anticancer Properties
Recent studies have indicated that derivatives of pyrrolo-triazoles exhibit significant anticancer properties. For instance, research has shown that certain pyrrolo-triazole compounds can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that a closely related compound inhibited cancer cell growth with an IC50 value in the nanomolar range, suggesting high potency against tumor cells .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. Preliminary findings suggest it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP have been explored for their utility in cancer therapy, particularly in tumors with BRCA mutations .
Neuroprotective Effects
Some derivatives in the same chemical family have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
Specific Case Study: Anticancer Activity
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several pyrrolo-triazole derivatives and evaluated their anticancer activity against various cancer cell lines. The lead compound exhibited an IC50 value of 0.5 µM against breast cancer cells and was shown to induce apoptosis through the activation of caspase pathways .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the potential therapeutic applications of this compound. Preliminary data suggest favorable absorption characteristics and a half-life conducive to maintaining therapeutic levels in vivo. Further studies are warranted to assess its bioavailability and metabolic stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
